molecular formula C25H21N5OS B12467831 N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B12467831
M. Wt: 439.5 g/mol
InChI Key: MVXPHNJQNFKJDJ-UHFFFAOYSA-N
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Description

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide: is a complex organic compound that features a triazole ring, a benzamide group, and a cyanobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Cyanobenzyl Sulfanyl Group:

    Coupling with Benzamide: The final step involves the coupling of the triazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel polymers and materials with unique properties.

    Industrial Chemistry: Application as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can interact with enzymes or receptors, modulating their activity. The cyanobenzyl sulfanyl moiety can also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
  • N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Uniqueness

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21N5OS

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C25H21N5OS/c1-2-30-23(28-29-25(30)32-17-21-11-7-6-10-20(21)16-26)18-12-14-22(15-13-18)27-24(31)19-8-4-3-5-9-19/h3-15H,2,17H2,1H3,(H,27,31)

InChI Key

MVXPHNJQNFKJDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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